molecular formula C27H25N3O2 B2835310 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-49-0

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2835310
CAS No.: 901005-49-0
M. Wt: 423.516
InChI Key: PSBQZZHLBQVFDW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes both methoxy and methyl groups attached to phenyl rings, as well as a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 3,4-dimethylbenzaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with hydrazine to form the corresponding hydrazones.

    Cyclization: The hydrazones are then subjected to cyclization under acidic conditions to form the pyrazoloquinoline core.

    Methylation: The final step involves methylation of the pyrazoloquinoline to introduce the 8-methyl group.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions and prevent decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives with altered functional groups.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of methoxy and methyl groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a subject of interest for developing new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can enhance binding affinity and selectivity towards these targets. The pyrazoloquinoline core can intercalate with DNA or interact with protein active sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the 3,4-dimethylphenyl group, which may affect its biological activity and chemical reactivity.

    1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the 3,4-dimethoxyphenyl group, potentially altering its pharmacokinetic properties.

    3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Contains a different substitution pattern, which can influence its interaction with biological targets.

Uniqueness

The unique combination of methoxy and methyl groups in 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-16-6-10-23-21(12-16)27-22(15-28-23)26(19-8-11-24(31-4)25(14-19)32-5)29-30(27)20-9-7-17(2)18(3)13-20/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBQZZHLBQVFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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